1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

Physicochemical property modulation pKa tuning Drug discovery

1-(Boc-aminomethyl)-3,3-difluorocyclobutane‑1‑carboxylic acid (CAS 1363382‑41‑5) is a conformationally constrained, gem‑difluorinated cyclobutane building block that combines a Boc‑protected aminomethyl group with a carboxylic acid. The 3,3‑difluorocyclobutane scaffold imparts enhanced metabolic stability and modulates physicochemical properties such as lipophilicity and pKa relative to non‑fluorinated cyclobutane analogs, while the orthogonal Boc protection enables selective deprotection under mild acidic conditions.

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
CAS No. 1363382-41-5
Cat. No. B1404995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
CAS1363382-41-5
Molecular FormulaC11H17F2NO4
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O
InChIInChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyJLNGYRXKVKIZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid (CAS 1363382-41-5) – a difluorinated, orthogonally protected β-amino acid building block for medicinal chemistry


1-(Boc-aminomethyl)-3,3-difluorocyclobutane‑1‑carboxylic acid (CAS 1363382‑41‑5) is a conformationally constrained, gem‑difluorinated cyclobutane building block that combines a Boc‑protected aminomethyl group with a carboxylic acid . The 3,3‑difluorocyclobutane scaffold imparts enhanced metabolic stability and modulates physicochemical properties such as lipophilicity and pKa relative to non‑fluorinated cyclobutane analogs, while the orthogonal Boc protection enables selective deprotection under mild acidic conditions [1]. These features make it a strategic intermediate for peptide synthesis and drug‑discovery programs that require precise tuning of pharmacokinetic and conformational parameters.

Why generic substitution fails for 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid: the critical role of the gem‑difluoro motif and orthogonal protection


Simple substitution of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid with a non‑fluorinated cyclobutane analog or with a building block lacking the Boc‑aminomethyl spacer leads to divergent physicochemical and metabolic profiles that can derail a lead‑optimization campaign. The gem‑difluorocyclobutane motif is not an inert scaffold; it actively lowers the pKa of neighboring basic centers, alters lipophilicity, and improves metabolic stability — effects that were decisive in the development of clinical candidates such as ivosidenib and the GLS‑1 inhibitor IPN60090 [1]. Removing the fluorine atoms or changing the protection strategy therefore produces a compound with a different conformational preference, protonation state at physiological pH, and susceptibility to oxidative metabolism, making “in‑class” interchange unreliable without re‑optimization of the entire series [1][2].

Quantitative differential evidence for 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid versus closest analogs


pKa modulation: 3,3‑difluorocyclobutane lowers the basicity of the aminomethyl group relative to non‑fluorinated cyclobutane analogs

The electron‑withdrawing effect of the gem‑difluoro group significantly reduces the pKa of the aminomethyl functionality. Experimental pKa measurements on 3,3‑difluorocyclobutanamine derivatives show a ΔpKa of approximately –1.5 to –2.0 log units compared to the corresponding non‑fluorinated cyclobutane analogs [1]. This reduction in basicity directly impacts the ionization state at physiological pH, often translating into improved membrane permeability and reduced hERG affinity for amidine‑containing series [2].

Physicochemical property modulation pKa tuning Drug discovery

Lipophilicity modulation: 3,3‑difluorocyclobutane increases logP while adding polar surface area relative to non‑fluorinated cyclobutane

The introduction of two fluorine atoms onto the cyclobutane ring increases lipophilicity despite the addition of electronegative substituents. Experimentally measured logP values for 3,3‑difluorocyclobutanecarboxylic acid derivatives are approximately 0.3–0.5 log units higher than those of their non‑fluorinated counterparts [1]. This unique combination — higher logP alongside increased polar surface area — allows the compound to maintain aqueous solubility while improving membrane permeation, a balance that is difficult to achieve with alkyl or aryl substituents.

Lipophilicity logP ADME optimization

Metabolic stability: gem‑difluorocyclobutane blocks oxidative metabolism at the benzylic/allylic position

In the development of ivosidenib, replacing a cyclobutane ring with a gem‑difluorocyclobutane motif increased metabolic stability while retaining potency [1]. Similarly, for the GLS‑1 inhibitor IPN60090 and the MCH1 antagonist BMS‑814580, the 1,1‑disubstituted‑3,3‑difluorocyclobutane was essential to block a metabolic soft spot that limited the half‑life of the non‑fluorinated predecessor [1]. Although quantitative microsomal stability data for the specific building block are not publicly available, the class‑level evidence is strong: gem‑difluorination at the 3‑position of cyclobutane consistently reduces CYP‑mediated oxidation at adjacent positions.

Metabolic stability In vitro microsomal clearance Lead optimization

Conformational control: 3,3‑difluorocyclobutane provides a distinct exit‑vector geometry compared to 2,2‑difluoro and non‑fluorinated analogs

X‑ray crystallographic analysis of 2,2‑ and 3,3‑difluorocyclobutanamine derivatives reveals that the 3,3‑difluoro substitution pattern produces a unique exit‑vector geometry that differs from both the 2,2‑difluoro isomer and the parent cyclobutane [1]. Exit‑vector plot comparisons show that the 3,3‑difluorocyclobutane scaffold directs substituents into a spatial region that is inaccessible to the 2,2‑difluoro isomer, offering a distinct three‑dimensional pharmacophore [1].

Conformational analysis Exit vector plot Scaffold hopping

Orthogonal protection strategy: Boc‑aminomethyl linker enables selective deprotection without affecting the carboxylic acid

The tert‑butoxycarbonyl (Boc) group on the aminomethyl substituent can be removed under mild acidic conditions (e.g., TFA in DCM) while leaving the carboxylic acid moiety intact and available for further coupling [1]. In contrast, the closer analog 1‑(Boc‑amino)-3,3‑difluorocyclobutane‑1‑carboxylic acid (CAS 1363380‑83‑9) has the Boc group directly attached to the cyclobutane ring, which places the amine in a different steric and electronic environment and eliminates the methylene spacer that provides additional conformational flexibility for peptide backbone incorporation .

Orthogonal protection Solid‑phase peptide synthesis Bifunctional building block

Positional isomer advantage: 3,3‑difluoro substitution avoids the synthetic and stability liabilities of 2,2‑difluoro analogs

The 2,2‑difluorocyclobutane building blocks described in the literature required a multistep deoxofluorination sequence and were previously unavailable, whereas 3,3‑difluorocyclobutane derivatives are commercially accessible on a multigram scale [1]. Additionally, 2,2‑difluorocyclobutane derivatives can undergo HF elimination under basic conditions due to the proximity of the fluorine atoms to the ring junction, a stability concern not shared by the 3,3‑difluoro isomer [1].

Synthetic accessibility Chemical stability Building block comparison

Optimal application scenarios for 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid based on quantitative differentiation evidence


Incorporation of a fluorinated β‑amino acid residue into peptide therapeutics to improve metabolic stability

When designing peptide or peptidomimetic drug candidates, replacing a natural or non‑fluorinated β‑amino acid with the 3,3‑difluorocyclobutane‑containing residue introduces conformational constraint and blocks oxidative metabolism. The Boc‑aminomethyl linker provides the correct spacing for β‑peptide backbone integration, while the gem‑difluoro group reduces CYP‑mediated degradation at the cyclobutane ring [1]. This approach was validated in the GLS‑1 inhibitor IPN60090 program, where the difluorocyclobutane motif was critical for achieving an acceptable pharmacokinetic profile [1].

pKa modulation of amine‑containing pharmacophores to mitigate hERG and P‑gp liability

For series in which a basic amine is essential for target binding but causes hERG channel blockade or P‑gp efflux, incorporating the 3,3‑difluorocyclobutane‑1‑carboxylic acid scaffold as a substituent lowers the amine pKa by approximately 1.5–2.0 log units [2][3]. This shifts the protonation equilibrium at physiological pH, reducing the cationic fraction available for hERG interaction or P‑gp recognition, a strategy that has been successfully applied to amidine‑based β‑secretase inhibitors [3].

Scaffold‑hopping from 2,2‑difluoro or non‑fluorinated cyclobutane series to access novel chemical space

When a medicinal chemistry program has explored 2,2‑difluorocyclobutane or non‑fluorinated cyclobutane cores and requires a geometrically distinct scaffold for IP purposes or to overcome resistance, the 3,3‑difluorocyclobutane building block provides a unique exit‑vector geometry that cannot be mimicked by the other isomers [2]. The compound’s commercial availability at multigram scale enables rapid SAR exploration without the need for custom synthesis.

Orthogonal bifunctional building block for solid‑phase peptide synthesis (SPPS)

The combination of a Boc‑protected amine and a free carboxylic acid makes this compound directly compatible with Fmoc‑SPPS strategies after Boc deprotection, or with Boc‑SPPS after carboxylic acid activation. The methylene spacer ensures the amine is positioned for peptide bond formation without steric hindrance from the cyclobutane ring, distinguishing it from the α,α‑disubstituted analog CAS 1363380‑83‑9, which places the amine directly on the quaternary center and can significantly slow coupling kinetics .

Quote Request

Request a Quote for 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.